N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE is a complex organic compound that features both furan and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl sulfide intermediate, which is then reacted with an appropriate benzamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan and benzamide moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-2-(PHENYLSULFANYL)ACETAMIDE
- N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE
Uniqueness
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE is unique due to its specific combination of furan and benzamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(phenylsulfanylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c23-21(22-12-14-25-16-19-5-4-13-24-19)18-10-8-17(9-11-18)15-26-20-6-2-1-3-7-20/h1-11,13H,12,14-16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUBZUPYPMQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.